molecular formula C5H5ClN2 B571636 5-Chloro-2-pyridinamine-3,4,6-d3 CAS No. 1093384-99-6

5-Chloro-2-pyridinamine-3,4,6-d3

Cat. No.: B571636
CAS No.: 1093384-99-6
M. Wt: 131.577
InChI Key: MAXBVGJEFDMHNV-CBYSEHNBSA-N
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Description

5-Chloro-2-pyridinamine-3,4,6-d3 is a deuterated derivative of 5-Chloro-2-pyridinamine, a compound commonly used in pharmaceutical and chemical research. The deuterium atoms replace hydrogen atoms at positions 3, 4, and 6 on the pyridine ring, which can be useful in various analytical and synthetic applications due to the isotope effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-pyridinamine-3,4,6-d3 typically involves the introduction of deuterium atoms into the pyridine ring. One common method is the deuterium exchange reaction, where 5-Chloro-2-pyridinamine is treated with deuterium oxide (D2O) under acidic or basic conditions to replace the hydrogen atoms with deuterium. This reaction can be catalyzed by various acids or bases to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuterium exchange reactions using optimized conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired deuterated product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-pyridinamine-3,4,6-d3 can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Reagents such as boronic acids or esters, along with palladium catalysts, are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-2-pyridinamine-3,4,6-d3 has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Medicine: It may be involved in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of various chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-2-pyridinamine-3,4,6-d3 depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, making it a valuable tool in drug development.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-pyridinamine: The non-deuterated version of the compound.

    2-Amino-5-chloropyridine: Another similar compound with a different substitution pattern on the pyridine ring.

    6-Chloropyridin-3-amine: A compound with the chlorine atom at a different position on the pyridine ring.

Uniqueness

5-Chloro-2-pyridinamine-3,4,6-d3 is unique due to the presence of deuterium atoms, which can provide distinct advantages in research and industrial applications. The isotope effects can lead to differences in reaction kinetics, binding affinities, and metabolic pathways compared to non-deuterated analogs.

Biological Activity

5-Chloro-2-pyridinamine-3,4,6-d3 is a deuterated derivative of 5-Chloro-2-pyridinamine, notable for its applications in pharmaceutical and chemical research. This compound is characterized by the substitution of hydrogen atoms at positions 3, 4, and 6 on the pyridine ring with deuterium, which can significantly influence its biological activity and interactions.

PropertyValue
CAS Number 1093384-99-6
Molecular Formula C5H2D3ClN2
Molecular Weight 131.58 g/mol
IUPAC Name 5-chloro-3,4,6-trideuteriopyridin-2-amine
Purity >95% (HPLC)

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. The presence of deuterium alters the kinetics of enzyme-substrate interactions, potentially enhancing binding affinities and metabolic stability compared to its non-deuterated counterpart. This makes it a valuable tool in drug development and biochemical assays.

Enzyme Inhibition Studies

In studies focused on enzyme inhibition, this compound has shown potential in modulating the activity of various enzymes. The compound may interact with the active sites of target enzymes, effectively blocking their function. The isotope effects introduced by deuterium can lead to significant differences in reaction rates and product formation.

Applications in Research

  • Pharmaceutical Development :
    • Used as a building block in synthesizing more complex pharmaceutical compounds.
    • Acts as a reference standard in analytical chemistry for drug testing.
  • Biochemical Assays :
    • Serves as a probe in studies involving enzyme kinetics and inhibition.
    • Utilized to trace metabolic pathways due to its unique isotopic labeling.
  • Chemical Synthesis :
    • Facilitates the study of reaction mechanisms and intermediates in organic synthesis.
    • Employed in coupling reactions such as Suzuki-Miyaura cross-coupling.

Study on Enzyme Inhibition

A recent study investigated the inhibitory effects of various pyridine derivatives on specific enzymes involved in metabolic pathways. The results indicated that this compound exhibited enhanced inhibitory activity compared to its non-deuterated analogs due to the isotope effects influencing binding dynamics.

Pharmacokinetics

Research into the pharmacokinetics of deuterated compounds has shown that the presence of deuterium can lead to altered metabolic pathways. In animal models, compounds like this compound demonstrated prolonged half-lives and reduced clearance rates compared to their hydrogen counterparts, suggesting potential advantages in therapeutic applications.

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
5-Chloro-2-pyridinamine Non-deuteratedStandard enzyme inhibitor
2-Amino-5-chloropyridine Similar structureModerate enzyme inhibition
5-Bromo-2-pyridinamine Halogenated analogVaries; less studied

Properties

CAS No.

1093384-99-6

Molecular Formula

C5H5ClN2

Molecular Weight

131.577

IUPAC Name

5-chloro-3,4,6-trideuteriopyridin-2-amine

InChI

InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)/i1D,2D,3D

InChI Key

MAXBVGJEFDMHNV-CBYSEHNBSA-N

SMILES

C1=CC(=NC=C1Cl)N

Synonyms

2-Amino-5-chloro-pyridine-3,4,6-d3;  (5-Chloropyridin-2-yl)amine-3,4,6-d3;  2-Amino-5-chloropyridine-3,4,6-d3;  5-Chloro-2-aminopyridine-3,4,6-d3;  5-Chloro-2-pyridinamine-3,4,6-d3;  5-Chloro-2-pyridineamine-3,4,6-d3;  5-Chloro-α-aminopyridine-3,4,6-d3;  NS

Origin of Product

United States

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